pyrido[4,3-d]pyrimidin-5-amine
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Overview
Description
Pyrido[4,3-d]pyrimidin-5-amine is a heterocyclic compound that belongs to the class of pyridopyrimidines. These compounds are characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring. This compound has garnered significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[4,3-d]pyrimidin-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. This reaction leads to the formation of pyrido[4,3-d]pyrimidin-5-one derivatives, which can then be converted to this compound through further chemical modifications .
Another approach involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings can vary depending on the desired scale and application of the compound.
Chemical Reactions Analysis
Types of Reactions
Pyrido[4,3-d]pyrimidin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the this compound scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrido[4,3-d]pyrimidin-5-one derivatives, while substitution reactions can produce various substituted pyrido[4,3-d]pyrimidin-5-amines.
Scientific Research Applications
Pyrido[4,3-d]pyrimidin-5-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiproliferative effects.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, such as cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of pyrido[4,3-d]pyrimidin-5-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity.
Pyrido[3,4-d]pyrimidin-7-one: Studied as a tyrosine kinase inhibitor.
Pyrido[3,2-d]pyrimidin-5-amine: Investigated for its potential as a cyclin-dependent kinase inhibitor.
Uniqueness
Pyrido[4,3-d]pyrimidin-5-amine is unique due to its specific ring fusion pattern and the presence of an amine group at the 5-position. This structural feature contributes to its distinct chemical reactivity and biological activity compared to other pyridopyrimidine derivatives .
Properties
CAS No. |
1314916-10-3 |
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Molecular Formula |
C7H6N4 |
Molecular Weight |
146.1 |
Purity |
95 |
Origin of Product |
United States |
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